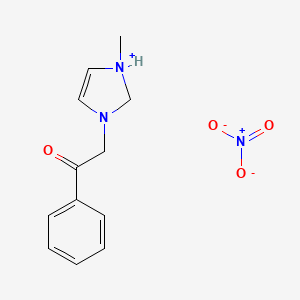
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
準備方法
The synthesis of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves a multistep pathway. One common method starts with the reaction of 2-phenylindole with appropriate reagents to form the desired imidazole derivative. The structure characterization of this compound is usually done using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding imidazole oxides, while reduction reactions can produce imidazole alcohols .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable compound for drug development and therapeutic research. Additionally, it is used in the industry for the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of 1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
類似化合物との比較
1-Methyl-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While these compounds share a similar imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits .
特性
CAS番号 |
112520-59-9 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C12H14N2O.NO3/c1-13-7-8-14(10-13)9-12(15)11-5-3-2-4-6-11;2-1(3)4/h2-8H,9-10H2,1H3;/q;-1/p+1 |
InChIキー |
VJLBYAKPQDTGBX-UHFFFAOYSA-O |
正規SMILES |
C[NH+]1CN(C=C1)CC(=O)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



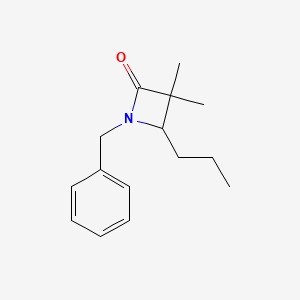


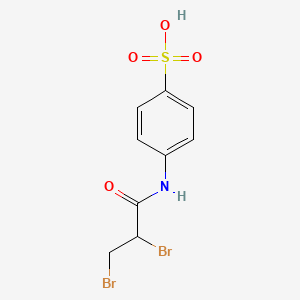

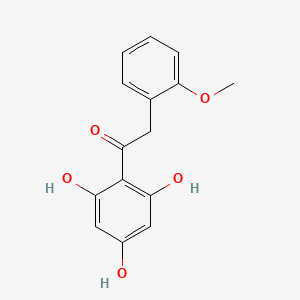


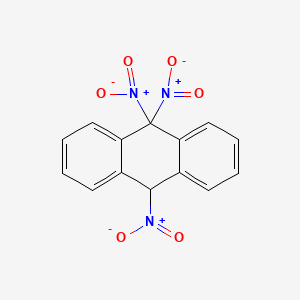
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
